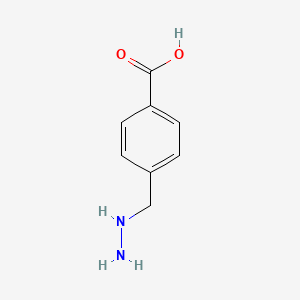![molecular formula C6H5NO B1628797 4H-Furo[3,2-B]pyrrole CAS No. 250-91-9](/img/structure/B1628797.png)
4H-Furo[3,2-B]pyrrole
Vue d'ensemble
Description
4H-Furo[3,2-B]pyrrole is a heterocyclic compound that consists of a fused ring system containing both furan and pyrrole rings. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxygen and nitrogen atoms in the ring system imparts unique electronic and chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Furo[3,2-B]pyrrole typically involves multi-step reactions starting from readily available precursors. One common method is the Hemetsberger-Knittel reaction, which involves the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, followed by Knoevenagel condensation and thermolysis to promote intramolecular cyclocondensation . Another method involves the Vilsmeier-Haack reaction of this compound-5-carboxylate, leading to various derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield. The use of microwave irradiation has been shown to shorten reaction times while maintaining comparable yields .
Analyse Des Réactions Chimiques
Types of Reactions: 4H-Furo[3,2-B]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as hydrazides.
Substitution: N-substitution reactions with reagents like methyl iodide or benzyl chloride produce N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate is often used for reduction reactions.
Substitution: Methyl iodide and benzyl chloride are typical reagents for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrazides and carbohydrazides.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
4H-Furo[3,2-B]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mécanisme D'action
The mechanism of action of 4H-Furo[3,2-B]pyrrole involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity. For example, in catalytic processes, the presence of electron-withdrawing groups and aromatic substituents can enhance the compound’s reactivity and selectivity .
Comparaison Avec Des Composés Similaires
4H-Furo[3,2-B]pyrrole can be compared with other similar heterocyclic compounds, such as:
Furo[2,3-B]pyrrole: Similar in structure but with different ring fusion positions, leading to distinct chemical properties.
Thieno[3,2-B]pyrrole: Contains a sulfur atom instead of oxygen, resulting in different electronic properties.
Seleno[3,2-B]pyrrole: Contains a selenium atom, which imparts unique reactivity compared to oxygen or sulfur analogs.
Uniqueness: The uniqueness of this compound lies in its balanced electronic properties due to the presence of both oxygen and nitrogen atoms, making it a versatile compound for various applications in chemistry, biology, and materials science.
Propriétés
IUPAC Name |
4H-furo[3,2-b]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c1-3-7-5-2-4-8-6(1)5/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJIVNLEQUBQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616889 | |
| Record name | 4H-Furo[3,2-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250-91-9 | |
| Record name | 4H-Furo[3,2-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one](/img/structure/B1628728.png)





